1-Phenyl-1-(2-phenylpropyl)indan
Description
1-Phenyl-1-(2-phenylpropyl)indan (CAS No. 84255-50-5) is a polycyclic aromatic hydrocarbon featuring an indan core substituted with a phenyl group and a 2-phenylpropyl moiety at the 1-position. The compound’s structure (C₂₄H₂₄) includes three stereocenters and a high cLogP value of 6.49, indicating significant hydrophobicity . It is commercially available through specialty chemical suppliers like LEAPChem, which highlights its utility in research and industrial applications, particularly in organic synthesis and material science .
Properties
CAS No. |
94441-87-9 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-phenyl-3-(2-phenylpropyl)-1,2-dihydroindene |
InChI |
InChI=1S/C24H24/c1-19(20-10-4-2-5-11-20)18-24(22-13-6-3-7-14-22)17-16-21-12-8-9-15-23(21)24/h2-15,19H,16-18H2,1H3 |
InChI Key |
IMTUFPZDVRZSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylpropyl)indan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where indan is reacted with phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of 1-Phenyl-1-(2-phenylpropyl)indan may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(2-phenylpropyl)indan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Phenyl-1-(2-phenylpropyl)indan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(2-phenylpropyl)indan involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Observations:
- Steric Effects : The bulky 2-phenylpropyl group in 1-Phenyl-1-(2-phenylpropyl)indan increases steric hindrance compared to simpler derivatives like methyl indan, likely reducing reactivity in certain chemical transformations .
- Hydrophobicity : Its cLogP (6.49) exceeds that of tetralin (3.92) and indan musks (~5.0), making it less suitable for aqueous-phase applications but ideal for lipid-soluble formulations .
- Functional Group Influence: Unlike bioactive analogs (e.g., 4-hydroxy-2-(dipropylamino)indan), 1-Phenyl-1-(2-phenylpropyl)indan lacks polar groups, limiting its pharmaceutical utility but enhancing stability in industrial settings .
Reactivity and Stability
Table 2: Thermal and Chemical Stability in Industrial Processes
- Thermal Degradation : Unlike tetralin, which decomposes into naphthalene and methyl indan under high temperatures, 1-Phenyl-1-(2-phenylpropyl)indan’s stability in similar conditions remains unstudied. Its complex structure may resist fragmentation but could undergo isomerization .
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